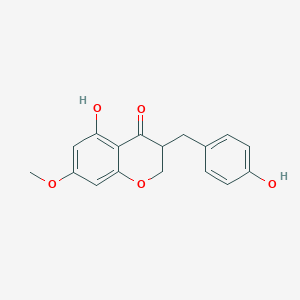

5-Hydroxy-7-methoxy-3-(4-hydroxybenzyl)chroman-4-one

Overview

Description

5-Hydroxy-7-methoxy-3-(4-hydroxybenzyl)chroman-4-one is a type of homoisoflavonoid . Homoisoflavonoids are considered as an infrequent flavonoid class, possessing multi-beneficial bioactivities . This compound has been mainly isolated and identified from bulbs and rhizomes of the plants belonging to Asparagaceae and Fabaceae families, particularly the genera of Ophiopogon, Dracaena, Scilla, Polygonatum, and Caesalpinia .

Synthesis Analysis

The compound has been isolated using various column chromatography techniques . Chromatographic separation on SLH, then PTLC (CHCl 3 –MeOH 95:5), has led to the isolation of this compound .Molecular Structure Analysis

The molecular formula of this compound is C17H14O5 . The molecular weight is 298.3 g/mol .Physical And Chemical Properties Analysis

The compound is a yellow powder . It is sparingly soluble in water and soluble in ethanol .Scientific Research Applications

Antioxidant Activity

5-Hydroxy-7-methoxy-3-(4-hydroxybenzyl)chroman-4-one has been identified in various plant species and shows notable antioxidant properties. For instance, compounds isolated from the bulbs of Scilla nervosa exhibited scavenging activities in radical quenching assays (Bangani et al., 1999). Similarly, homoisoflavanones from Ledebouria floribunda showed antioxidant properties against DPPH radical and beta-carotene/linoleic acid system (Calvo, 2009).

Protective Effects in Pancreatic β Cells

Research indicates that derivatives of this compound can protect pancreatic β cells against glucotoxicity-induced apoptosis. This was demonstrated in a study where the compound isolated from Portulaca oleracea L. increased cell viability and decreased oxidative stress markers in INS-1 pancreatic β cells (Park et al., 2019).

Potential Estrogenic Activity

Some studies have explored the estrogenic activity of homoisoflavanones, including this compound. For example, compounds isolated from the rhizomes of Polygonatum sibiricum showed proliferative effects on estrogen-responsive human breast cancer cell lines (Chen et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

properties

IUPAC Name |

5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULPZMATFBTFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

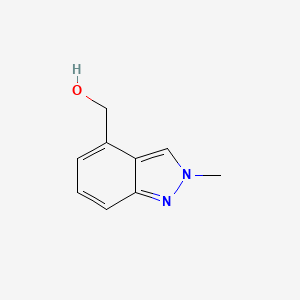

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)

![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)